2,4-Dioctadecylnaphthalen-1-OL
Description
Properties
CAS No. |
57999-36-7 |
|---|---|
Molecular Formula |
C46H80O |
Molecular Weight |
649.1 g/mol |
IUPAC Name |
2,4-dioctadecylnaphthalen-1-ol |
InChI |
InChI=1S/C46H80O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-42-41-43(46(47)45-40-36-35-39-44(42)45)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-41,47H,3-34,37-38H2,1-2H3 |
InChI Key |
DRTNUOSZLMUSLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C2=CC=CC=C21)O)CCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioctadecylnaphthalen-1-OL typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like distillation, crystallization, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioctadecylnaphthalen-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of naphthalene derivatives without the hydroxyl group.
Substitution: Formation of nitro, sulfo, or halogenated naphthalene derivatives.
Scientific Research Applications
2,4-Dioctadecylnaphthalen-1-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 2,4-Dioctadecylnaphthalen-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The long octadecyl chains contribute to its hydrophobic interactions with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be inferred from structurally related naphthalene derivatives:
Alkyl-Substituted Naphthalenes
Several naphthalene derivatives with alkyl chains or functional groups are documented in the evidence:
- 1-((4-Methyl-2-nitrophenyl)diazenyl)naphthalen-2-ol (CAS 2425-85-6): A diazenyl-substituted naphthol with nitro and methyl groups. Unlike 2,4-Dioctadecylnaphthalen-1-OL, this compound is smaller and polar due to the nitro and hydroxyl groups, making it more reactive and suitable for dye or pharmaceutical intermediates .
- 1-(4-chloronaphthalen-1-yl)-2-(didecylamino)ethanol (CAS 7460-23-3): Features a chloronaphthalene core with a didecylaminoethanol side chain.
Functional Group Variations
- 3,7-Dimethyl-2,6-octadien-1-ol: A terpene alcohol with conjugated double bonds and methyl groups.
- 1(2H)-Naphthalenone, 2-(4-oxo-1(4H)-naphthalenylidene)-4-phenyl (CAS 185461-82-9): A ketone-substituted naphthalenone with a phenyl group. Its conjugated system and electron-withdrawing groups contrast with the electron-donating hydroxyl and alkyl chains in this compound, affecting optical and electronic properties .
Limitations of Available Evidence
The provided sources lack direct data on this compound. Key gaps include:
- Synthesis routes: No methods for introducing dual octadecyl chains to naphthalene are described.
- Physicochemical data : Melting points, solubility, or stability under varying conditions are undocumented.
- Applications: Potential uses in materials science or industry remain speculative.
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